ACAT Inhibitory Activity: Furfurylurea vs. Clinical‑Stage ACAT Inhibitor CI‑976
1‑(Furan‑2‑ylmethyl)urea exhibited an IC₅₀ >1,000,000 nM against rat liver microsomal acyl‑CoA:cholesterol acyltransferase (ACAT), classifying it as essentially inactive [1]. In contrast, the prototypical ACAT inhibitor CI‑976 demonstrates an IC₅₀ of 80 nM in a comparable rat liver microsomal assay [2]. The >12,500‑fold potency gap confirms that furfurylurea cannot substitute for CI‑976‑like chemotypes in ACAT‑targeting programs and conversely presents a clean background for applications where ACAT modulation is undesired.
| Evidence Dimension | ACAT inhibitory potency (IC₅₀, rat liver microsomes) |
|---|---|
| Target Compound Data | IC₅₀ >1,000,000 nM |
| Comparator Or Baseline | CI‑976: IC₅₀ = 80 nM (rat liver microsomes) |
| Quantified Difference | >12,500‑fold lower potency |
| Conditions | Rat liver microsomal ACAT assay (ChEMBL_306084 / CHEMBL833585) vs. literature rat liver microsomal ACAT assay for CI‑976 |
Why This Matters
Researchers requiring a urea building block devoid of ACAT‑mediated off‑target effects can select 1‑(furan‑2‑ylmethyl)urea with confidence, while those seeking potent ACAT inhibition must look to dedicated inhibitor scaffolds.
- [1] BindingDB. Ki Summary for BDBM50150484 (1-(Furan-2-ylmethyl)urea) – Target: Sterol O‑acyltransferase 1. IC₅₀ >1,000,000 nM. Assay ChEMBL_306084. URL: https://www.bindingdb.org/rwd/jsp/dbsearch/Summary_ki.jsp?entryid=50037326&ki_result_id=50821659 (accessed 2025‑04‑25). View Source
- [2] Burrier RE, Deren S, McGregor DG, Hoos LM, Smith CW, Davis HR. Demonstration of a direct effect on hepatic acyl‑CoA:cholesterol acyltransferase (ACAT) activity in vivo by CI‑976, a potent inhibitor of ACAT. J Lipid Res. 1995;36:1495‑1505. View Source
